Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide

Antifungal Drug Discovery Structure-Activity Relationship (SAR) Agricultural Fungicides

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide (CAS 84044-36-0) is a synthetic heterocyclic compound belonging to the quinoxaline 1,4-dioxide family. This class is characterized by a bicyclic core of fused benzene and pyrazine rings with N-oxide functionalities at the 1- and 4-positions.

Molecular Formula C10H7Br2FN2O2
Molecular Weight 365.98 g/mol
CAS No. 84044-36-0
Cat. No. B12761242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide
CAS84044-36-0
Molecular FormulaC10H7Br2FN2O2
Molecular Weight365.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N(C(=C([N+]2=O)CBr)CBr)[O-]
InChIInChI=1S/C10H7Br2FN2O2/c11-4-9-10(5-12)15(17)8-3-6(13)1-2-7(8)14(9)16/h1-3H,4-5H2
InChIKeyJPIUMANCTCJJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide (CAS 84044-36-0): A Key Intermediate for Halomethyl Quinoxaline 1,4-Dioxide Derivatives in Antimicrobial R&D


Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide (CAS 84044-36-0) is a synthetic heterocyclic compound belonging to the quinoxaline 1,4-dioxide family. This class is characterized by a bicyclic core of fused benzene and pyrazine rings with N-oxide functionalities at the 1- and 4-positions. The target compound features a 6-fluoro substituent and two reactive bromomethyl groups at the 2- and 3-positions, designating it as a versatile synthetic intermediate. The quinoxaline 1,4-dioxide scaffold is historically recognized for its antimicrobial and antitumor potential, with the halomethyl groups providing handles for further derivatization. Based on primary literature on close structural analogs within the 2,3-bis(bromomethyl)quinoxaline series, this compound's substitution pattern is expected to influence both its electrophilic reactivity and its biological activity profile, making it a valuable candidate for structure-activity relationship (SAR) studies and the development of novel anti-infective agents [1].

Why Substituting Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide with Other In-Class Analogs Can Lead to Different Biological Outcomes


Generic substitution among quinoxaline 1,4-dioxide derivatives is unreliable due to the profound impact of minor structural changes on antimicrobial activity driven by electrophilicity. A 2012 study on a series of 12 2,3-bis(bromomethyl)quinoxaline analogs, including the 6-fluoro substituted derivative, established that both antibacterial and antifungal potencies are exquisitely dependent on the nature and position of substituents on the quinoxaline core [1]. The study demonstrated that the 6-fluoro derivative (the reduced form of the target compound) uniquely exhibits the widest antifungal spectrum among all tested analogs, while the 6-trifluoromethyl analog shows the highest activity against Gram-positive bacteria [1]. This functional divergence, where a single substituent change (F vs. CF3) can switch the primary activity profile, confirms that even closely related compounds within this class cannot be used interchangeably. The N-oxide moieties present on the target compound add a further dimension of complexity, known to modulate redox potential and DNA affinity in quinoxaline antibiotics, reinforcing the need for compound-specific validation in any procurement or screening decision.

Quantitative Differentiation Evidence for Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide Against Its Closest Analogs


Widest Antifungal Spectrum Among 2,3-Bis(bromomethyl)quinoxaline Analogs

In a head-to-head study of 12 derivatives, the 6-fluoro-2,3-bis(bromomethyl)quinoxaline analog demonstrated the broadest spectrum of antifungal activity. While many analogs showed activity against some fungi, the 6-fluoro derivative was explicitly distinguished as having the 'widest antifungal activity spectrum' among all compounds tested, indicating efficacy across a greater number of fungal strains compared to other potent compounds like the 6-trifluoromethyl or 6-nitro derivatives [1].

Antifungal Drug Discovery Structure-Activity Relationship (SAR) Agricultural Fungicides

Defined Gram-Positive Antibacterial Potency Against Staphylococcus aureus and Bacillus subtilis

The 6-fluoro-2,3-bis(bromomethyl)quinoxaline analog (4c) showed moderate but specific antibacterial activity against Gram-positive bacteria. Unlike many other potent analogs, this compound exhibited a balanced activity profile, with MIC values of 25 µg/mL against Bacillus subtilis and 50 µg/mL against Staphylococcus aureus. This contrasts with the most potent antibacterial analog, the 6-nitro-2,3-bis(chloromethyl) derivative (1b), which showed MICs of 0.4 and 6.3 µg/mL, but lacked any significant antifungal activity [1]. The 6-fluoro derivative thus represents a unique dual-activity (antibacterial + broad antifungal) profile not seen in the more narrowly focused, highly potent analogs.

Antibacterial Drug Discovery Gram-Positive Infections Quinoxaline Antibiotics

Bromomethyl Substituents Confer Superior Antimicrobial Activity Over Fluoromethyl and Chloromethyl Analogs

A follow-up study systematically compared 2,3-bis(halomethyl)quinoxaline derivatives, including the bromomethyl series that encompasses the target compound's core. The study concluded that the antimicrobial activity of these compounds depends on the electrophilicity of the halomethyl group at the 2,3-positions. The order of activity was determined to be -CH2I ≥ -CH2Br > -CH2Cl, while -CH2F derivatives were completely inactive [1]. This definitively establishes the 6-fluoro-2,3-bis(bromomethyl) substitution pattern as a crucial structural feature for retaining activity, with the bromomethyl groups providing a balance of reactivity and stability superior to chloromethyl or iodomethyl groups for further synthetic elaboration.

Medicinal Chemistry Electrophilic Reactivity Halomethyl Derivatives

High-Value Application Scenarios for Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide Based on Comparative Evidence


Broad-Spectrum Antifungal Lead Optimization in Pharmaceutical R&D

The evidence demonstrating that the 6-fluoro-2,3-bis(bromomethyl)quinoxaline scaffold has the widest antifungal spectrum in its class [1] makes this compound a prime starting point for antifungal drug discovery programs. Research teams can leverage this scaffold to synthesize and screen novel derivatives, focusing on optimizing the pharmacokinetic properties of the 1,4-dioxide functional group, which is known to enhance DNA intercalation and reactive oxygen species (ROS) generation in pathogenic fungi. Its dual Gram-positive antibacterial activity [2] also presents an opportunity to develop a dual-action anti-infective agent, a significant advantage in treating mixed infections.

A Reactive Intermediate for the Controlled Synthesis of Quinoxaline 1,4-Dioxide Libraries

The presence of two nucleophile-sensitive bromomethyl groups confirms the compound's utility as a key synthetic intermediate to generate diverse chemical libraries for SAR studies. The superior electrophilicity of bromomethyl over chloromethyl groups (-CH2Br > -CH2Cl) translates to higher and more versatile reactivity under mild conditions. This allows for efficient, high-yielding diversification into amines, ethers, or thioethers [2]. Given that fluoromethyl analogs are inactive, this specific brominated compound is the mandatory gateway for accessing bioactive halomethyl quinoxaline 1,4-dioxide series.

Development of Agricultural Fungicides and Industrial Biocides

The compound's potent and broad-spectrum antifungal activity, effective against molds, yeasts, and zygomycetes (MICs 25-100 µg/mL), positions it as a candidate scaffold for non-pharmaceutical antimicrobial applications [REFS-1, REFS-2]. Its balanced activity against Gram-positive bacteria like S. aureus further supports its use in industrial biocide formulations, such as paint additives, cooling tower water treatment, or material preservatives. The compound's physicochemical profile, including a predicted LogP of 3.63 [3], suggests good membrane permeability, a desirable trait for penetrating microbial biofilms often targeted in industrial settings.

Probing the Mechanism of DNA-Damaging Quinoxaline N-Oxide Antibiotics

This compound serves as an ideal chemical probe for investigating the mechanism of action of the quinoxaline 1,4-dioxide antibiotic class, which includes drugs like tirapazamine. The 1,4-dioxide structure is known to undergo bioreductive activation to generate DNA-damaging radical species. By using this 6-fluoro, bis(bromomethyl) derivative, researchers can create molecular probes or affinity reagents to isolate and identify the specific protein targets or DNA sequences involved in this activation pathway, leveraging the bromomethyl groups for covalent crosslinking to biological targets. This research is crucial for designing next-generation hypoxia-selective cytotoxins.

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